molecular formula C25H20F3N3O3S B2741477 N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 866341-02-8

N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2741477
CAS No.: 866341-02-8
M. Wt: 499.51
InChI Key: MIFPVCHQCUZFHE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: This step involves the reaction of the imidazole derivative with a suitable sulfanylacetamide precursor.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of biochemical pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
  • N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)imidazol-2-yl]sulfanylacetamide

Uniqueness

The unique combination of fluorine atoms and methoxy groups in N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O3S/c1-33-22-10-3-15(11-23(22)34-2)21-13-31(18-7-4-16(26)5-8-18)25(30-21)35-14-24(32)29-20-9-6-17(27)12-19(20)28/h3-13H,14H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFPVCHQCUZFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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